STF-31, chemically known as 4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide, is a small molecule initially identified as a potential anticancer agent. [] While early studies suggested its action as a glucose transporter 1 (GLUT1) inhibitor, later research revealed its primary mechanism involves the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. [] This discovery has broadened the scope of STF-31's research applications beyond cancer biology, encompassing areas like metabolic regulation, stem cell biology, and disease modeling.
The synthesis of STF-31 involves several chemical reactions that yield a compound with the molecular formula and a molecular weight of approximately 423.53 g/mol. While specific synthetic routes are not detailed in the available literature, compounds of this class are typically synthesized through multi-step organic reactions involving amines, ketones, and sulfonyl derivatives.
The synthesis process would include:
The molecular structure of STF-31 can be represented as follows:
STF-31's structure includes a sulfonamide group, which is critical for its biological activity, and various aromatic rings that contribute to its interaction with GLUT1. The precise three-dimensional conformation of STF-31 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, although specific data from these analyses are not provided in the current literature.
STF-31 primarily acts through the inhibition of GLUT1, leading to decreased glucose uptake in cancer cells. The compound has been shown to induce selective cytotoxicity in VHL-deficient renal cell carcinoma lines while sparing normal cells.
The mechanism by which STF-31 exerts its effects involves:
This dual action contributes to its effectiveness against specific cancer types characterized by metabolic dysregulation.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) would provide additional insights into its physical properties.
STF-31 has significant potential applications in scientific research and therapeutic development:
STF-31 (4-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]amino]methyl]-N-3-pyridinylbenzamide) is a small-molecule inhibitor that uniquely targets two critical metabolic dependencies in cancer cells: glucose transport via GLUT1 and NAD⁺ biosynthesis via NAMPT. This dual targeting exploits the Warburg effect (accelerated glycolysis) and the heightened reliance of tumor cells on NAD⁺-dependent pathways for energy production and DNA repair. Cancer cells frequently overexpress GLUT1 to sustain glycolytic flux and exhibit NAMPT upregulation to maintain NAD⁺ pools essential for proliferation and survival. STF-31’s capacity to simultaneously disrupt these pathways creates synthetic lethality in metabolically vulnerable cancers, particularly those with von Hippel-Lindau (VHL) deficiency or NAPRT loss [1] [3] [9].
STF-31 inhibits GLUT1 by competitively binding to its substrate-binding site, a hydrophobic pocket formed by transmembrane helices. Structural studies reveal that the tert-butylphenyl sulfonamide group of STF-31 inserts into the glucose-binding cleft, while the pyridinylbenzamide moiety forms hydrogen bonds with residues in the extracellular channel (e.g., Gln161, Trp412). This interaction physically occludes glucose entry and stabilizes GLUT1 in an inward-open conformation, preventing conformational shifts required for transport [3] [5] [8].
Specificity for GLUT1 is evidenced by its minimal inhibition of other GLUT isoforms (e.g., GLUT3/4). In renal cell carcinoma (RCC4) cells, STF-31 reduces glucose uptake by 25–50% at 1 μM (IC₅₀ = 1 μM), correlating with necrotic cell death in VHL-deficient cells. Normal cells expressing alternative GLUT isoforms or low GLUT1 levels remain unaffected, highlighting its tumor-selective mechanism [3] [8].
Table 1: GLUT1 Inhibition by STF-31 Across Cancer Models
Cancer Type | Cell Line | GLUT1 Inhibition (%) | Glucose Uptake IC₅₀ | Key Dependence Factor |
---|---|---|---|---|
Renal Cell Carcinoma | RCC4 | 50% | 0.16 μM | VHL deficiency |
Glioblastoma | A172 | 35% | 7.9 μM | Basal GLUT1 overexpression |
Ovarian Cancer | A2780 | >80% | 0.12 μM | NAPRT deficiency |
Small Cell Lung Cancer | GLC-2 | 40% | 5 μM | High glycolytic rate |
Beyond GLUT1, STF-31 potently inhibits nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a precursor for NAD⁺ synthesis. STF-31 occupies the NAM-binding site of NAMPT, with its pyridinyl group mimicking the pyridine ring of NAM, thereby blocking substrate access. Kinetic analyses confirm noncompetitive inhibition with respect to ATP and PRPP [2] [7].
Consequences of NAMPT Inhibition:
Table 2: NAD⁺ Depletion Kinetics of STF-31
Cell Line | NAMPT IC₅₀ | NAD⁺ Reduction (24h) | Rescue by NA? | Rescue by NMN? |
---|---|---|---|---|
A2780 | 24 nM | 95% | No | Yes |
HCT-116 | 271 nM | 70% | Yes | Yes |
BON-1 (NET) | 855 nM | 60% | No* | Yes |
*NAPRT not expressed in BON-1 neuroendocrine tumor cells [9]
STF-31 exhibits a biphasic mechanism contingent on concentration:
Experimental Evidence:
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4